

Tetrahydromyrcenol chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrahydromyrcenol**

Cat. No.: **B1206841**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **Tetrahydromyrcenol**

Introduction

Tetrahydromyrcenol (IUPAC name: 2,6-dimethyloctan-2-ol) is a synthetic aroma chemical widely utilized in the fragrance industry.^{[1][2][3]} Valued for its fresh, citrusy, and floral lime-like scent, it is a common ingredient in perfumes, soaps, detergents, and various personal care products.^{[1][4][5][6]} This technical guide provides a comprehensive overview of the chemical properties and reactivity of **tetrahydromyrcenol**, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

Tetrahydromyrcenol is a colorless liquid with a well-characterized set of physical and chemical properties.^{[1][2]} These properties are critical for its application in various formulations and for ensuring its stability and performance. The key quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₂ O	[7][8]
Molecular Weight	158.29 g/mol	[2][7]
CAS Number	18479-57-7	[2][8]
EINECS Number	242-361-9	[2][4]
Appearance	Colorless clear liquid	[1]
Density	0.822 - 0.835 g/mL @ 20°C	[1][2]
Boiling Point	197 - 201 °C @ 760 mmHg	[1][2][9]
Flash Point	71.67 °C (161.6 °F) [TCC]	[1][2]
Refractive Index	1.431 - 1.438 @ 20°C	[1][2]
Vapor Pressure	0.0718 mmHg @ 20°C; 0.115 mmHg @ 25°C	[1][8]
Solubility	Soluble in alcohol; Insoluble in water (188.9 mg/L @ 25°C est.)	[1][10]
logP (o/w)	3.54 - 3.56	[1][8]

Chemical Reactivity and Stability

Tetrahydromyrcenol is noted for its excellent chemical stability, which makes it a versatile ingredient in a wide range of consumer and household products.[1][4]

General Stability:

- It is stable in various formulations, including those with acidic or basic conditions.[1][10]
- Good stability has been reported in acid cleaners, alcoholic lotions, antiperspirants, bleach, detergent perborate, fabric softeners, hard surface cleaners, liquid detergents, and soaps.[1][10]

- The molecule does not possess readily oxidizable or reducible functional groups under normal conditions of use, contributing to its stability.

Storage and Handling:

- For long-term storage, it is recommended to keep **tetrahydromyrcenol** in tightly sealed containers in a cool, dry place, protected from heat and light.[1][2]
- The recommended shelf life is typically 24 months or longer under proper storage conditions. [1][10] Beyond this period, quality should be re-assessed before use.[2]

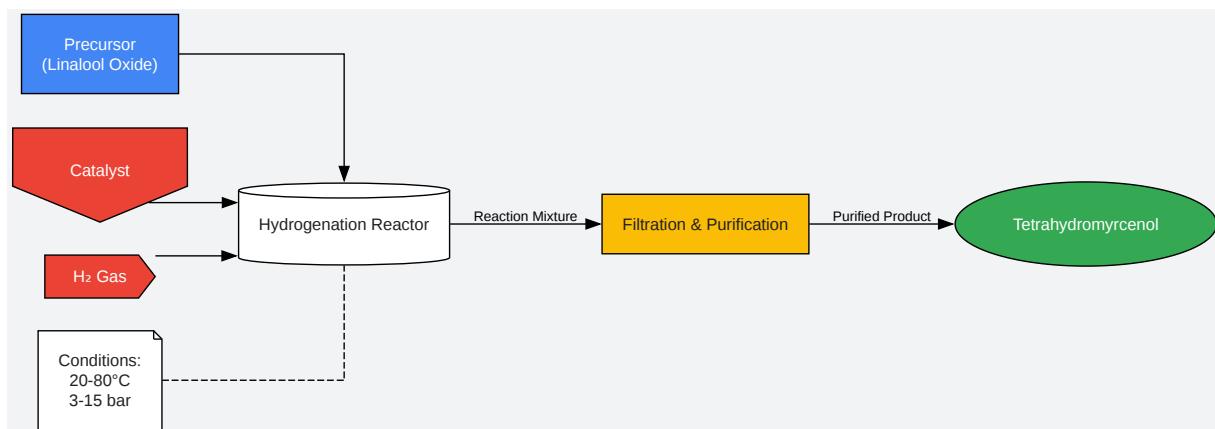
Hazard Information:

- According to aggregated GHS information, **tetrahydromyrcenol** is reported as not meeting GHS hazard criteria by the vast majority of notifying companies.[7] However, some notifications include hazard statements for skin and eye irritation.[11]
- Standard safe handling procedures, such as wearing protective gloves and eye protection, should be followed.[11]

Synthesis Methodology

While multiple synthesis routes may exist, a common industrial method for producing **tetrahydromyrcenol** involves the reductive ring-opening of a precursor molecule. A patented process describes the synthesis from a cyclic ether precursor.[3]

Experimental Protocol Overview (Based on Patent Literature):


- Reaction Type: Reductive ring-opening.[3]
- Precursor: A compound of formula (II) (a cyclic ether, specifically 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran, also known as linalool oxide).
- Reducing Agent: Hydrogen gas (H₂).[3]
- Catalyst: The patent suggests the use of a suitable hydrogenation catalyst, which is filtered off after the reaction. Common catalysts for such reactions include transition metals like palladium or nickel.

- Reaction Conditions:
 - Temperature: The reaction is typically carried out at temperatures ranging from 15 - 100 °C, with a preferred range of 20 - 80 °C.[3]
 - Pressure: The process is conducted under pressure, usually between 1 to 20 bar, with a preferred range of 3 - 15 bar of hydrogen.[3]
- Procedure: The precursor and catalyst are charged into a suitable reactor. The reactor is pressurized with hydrogen and heated to the target temperature with stirring. The reaction is monitored by observing hydrogen consumption. After completion, the mixture is cooled, depressurized, and the catalyst is removed by filtration to yield the crude product.[3]
- Yield: The process is reported to result in high selectivity and yield, exceeding 90%. [3]

Note: This description is based on patent literature and represents an industrial-scale process. Detailed laboratory-scale protocols, including specific catalyst types, concentrations, and purification methods, are not extensively detailed in publicly available literature.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **tetrahydromyrcenol** via the reductive ring-opening of its precursor as described in the patent literature.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Tetrahydromyrcenol** production.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available in the public domain that details specific biological activities or signaling pathway interactions for **tetrahydromyrcenol**. Its primary application is in the field of fragrances, where it functions as an odor agent.^[7] For professionals in drug development, it is important to note that while it has a good safety profile for topical applications, its pharmacological effects have not been a major subject of study. The Research Institute for Fragrance Materials (RIFM) is in the process of completing a comprehensive safety assessment for this molecule.^[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tetrahydromyrcenol, 18479-57-7 [thegoodsentscompany.com]
- 2. aacipl.com [aacipl.com]
- 3. SYNTHESIS OF TETRAHYDROMYRCENOL - Patent 2925711 [data.epo.org]
- 4. De Monchy Aromatics tetrahydromyrcenol [demonchyaromatics.com]
- 5. Tetrahydromyrcenol – Fragrance Chemical Manufacturer & Supplier [chemicalbull.com]
- 6. specialchem.com [specialchem.com]
- 7. Tetrahydromyrcenol | C10H22O | CID 86751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iff.com [iff.com]
- 9. TETRAHYDROMYRCENOL CAS#: 18479-57-7 [m.chemicalbook.com]
- 10. tetrahydromyrcenol, 18479-57-7 [perflavory.com]
- 11. finefrag.com [finefrag.com]
- 12. Tetrahydromyrcenol | The Fragrance Conservatory [fragranceconservatory.com]
- To cite this document: BenchChem. [Tetrahydromyrcenol chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206841#tetrahydromyrcenol-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b1206841#tetrahydromyrcenol-chemical-properties-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com